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Compound of Interest

Compound Name: methylidynetantalum

Cat. No.: B15088880

A scarcity of specific DFT analyses on methylidynetantalum necessitates a comparative look
at analogous molybdenum and tungsten systems to understand the reaction mechanisms of
high-valent early transition metal alkylidyne complexes. While detailed computational studies
on the reaction mechanisms of methylidynetantalum ([Ta=CH]) complexes are not readily
available in the current body of scientific literature, a wealth of research exists for isoelectronic
d0 molybdenum (Mo) and tungsten (W) alkylidyne complexes. These complexes are renowned
for their role in alkyne metathesis, a powerful carbon-carbon triple bond forming reaction. This
guide provides a comparative overview of the DFT analysis of reaction mechanisms for these
analogous systems, offering insights that can be extrapolated to the potential reactivity of
methylidynetantalum.

The predominant reaction mechanism for alkyne metathesis catalyzed by these high-valent
alkylidyne complexes is the [2+2] cycloaddition pathway, which proceeds through a
metallacyclobutadiene intermediate. DFT calculations have been instrumental in elucidating the
energetics and geometries of the species involved in the catalytic cycle.

Comparative Data on Key Intermediates

DFT calculations provide crucial geometric parameters for the intermediates in the alkyne
metathesis catalytic cycle. The following table summarizes key bond lengths for representative
molybdenum and tungsten metallacyclobutadiene (MCBD) intermediates, which are formed
from the [2+2] cycloaddition of an alkyne to the metal alkylidyne.
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Complex Type  M-Ca (A) M-CB (A) Ca-CB (A) CB-CB' (A)
Molybdenum

1.95-2.05 2.10-2.20 1.45-1.55 1.35-1.45
MCBD
Tungsten MCBD 1.90 - 2.00 2.05-2.15 1.45-1.55 1.35-1.45

Note: The bond lengths are typical ranges derived from various DFT studies on differently
substituted complexes and should be considered as illustrative.

Experimental and Computational Protocols

The data presented in DFT studies of alkyne metathesis are derived from a combination of
experimental synthesis and characterization, and computational modeling.

Experimental Protocols

The synthesis of high-valent alkylidyne complexes, such as the well-known Schrock-type
catalysts, is typically carried out under inert atmospheres using Schlenk line or glovebox
techniques due to their sensitivity to air and moisture. Characterization of these complexes and
their reaction products involves a suite of analytical techniques, including:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and sometimes metal-specific
NMR (e.g., 95Mo or 183W) are used to determine the structure and purity of the complexes.

o X-ray Crystallography: Provides precise three-dimensional structural information, including
bond lengths and angles, which are crucial for validating computational models.

o Mass Spectrometry: Used to determine the molecular weight of the complexes and to
identify reaction intermediates and products.

Computational (DFT) Protocols

The theoretical investigation of reaction mechanisms typically involves the following
computational steps:

o Geometry Optimization: The structures of all reactants, intermediates, transition states, and
products are optimized to find their lowest energy conformations.
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» Frequency Calculations: These calculations are performed to confirm the nature of the
stationary points. Minima (reactants, intermediates, products) have all real frequencies, while
transition states have exactly one imaginary frequency corresponding to the reaction
coordinate.

o Energy Calculations: Single-point energy calculations are often performed at a higher level of
theory or with a larger basis set to obtain more accurate electronic energies.

e Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation
model (e.g., PCM, SMD) is often employed.

Commonly used DFT functionals for these systems include B3LYP, M06, and PBEO, often with
dispersion corrections (e.g., -D3). The choice of basis set is critical for accurately describing the
metal and surrounding ligands, with split-valence basis sets like LANL2DZ for the metal and 6-
31G(d,p) for other atoms being a common starting point.

Visualizing the Catalytic Cycle

The catalytic cycle for alkyne metathesis can be effectively visualized using a directed graph,
illustrating the key steps of the reaction.
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Alkyne Metathesis Catalytic Cycle
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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